N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide
Description
N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 4-methoxyphenyl group attached to the carboxamide moiety of the pyrazole ring. Pyrazole carboxamides are a prominent class of compounds in medicinal chemistry due to their structural versatility and diverse biological activities, including antimicrobial, antiviral, and receptor antagonism properties . Its synthesis likely involves amide coupling between pyrazole-3-carboxylic acid derivatives and 4-methoxyaniline, analogous to methods described for structurally related compounds .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-4-2-8(3-5-9)13-11(15)10-6-7-12-14-10/h2-7H,1H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJNTNCDJJUPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with an appropriate carboxylic acid derivative to introduce the carboxamide group. The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(4-Hydroxyphenyl)-1H-pyrazole-3-carboxamide.
Reduction: Formation of N-(4-Methoxyphenyl)-1H-pyrazole-3-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Development
N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide is primarily investigated for its anti-inflammatory and analgesic properties. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for the development of new medications.
Therapeutic Potential
- Anti-inflammatory Agents : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to the development of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects compared to existing options .
- Anticancer Activity : Recent studies have highlighted its potential as an anticancer agent. For instance, derivatives of pyrazole compounds have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating effective inhibition of cell proliferation .
Agricultural Chemistry
In agricultural applications, this compound is explored for its role in developing novel agrochemicals.
Pest Control Formulations
- The compound serves as a key ingredient in formulating pesticides and herbicides, contributing to more effective crop protection strategies. Its efficacy in this area can lead to environmentally friendly solutions that minimize the impact on non-target organisms .
Material Science
The compound is also studied for its properties in material science, particularly in the synthesis of advanced materials.
Polymer Synthesis
- This compound is utilized in creating polymers and composites that exhibit enhanced performance characteristics. These materials can be applied in various industrial contexts, improving durability and resistance to environmental factors .
Biochemical Research
In biochemical research, this compound plays a significant role in studying enzyme interactions and metabolic pathways.
Enzyme Inhibition Studies
- Researchers utilize this compound to explore its effects on enzyme inhibition, providing insights into complex biological processes. Such studies are crucial for developing targeted therapies for various diseases .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Pharmaceutical Development | Anti-inflammatory drug development | Effective COX inhibition; potential for NSAIDs |
| Anticancer agent | Significant cytotoxicity against MCF-7 (IC50 = 0.39 µM) | |
| Agricultural Chemistry | Pest control formulations | Enhanced efficacy in crop protection |
| Material Science | Polymer synthesis | Improved durability and environmental resistance |
| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models, suggesting its potential as a safer alternative to traditional NSAIDs .
- Anticancer Efficacy : Another investigation reported that certain pyrazole derivatives showed promising anticancer activity against multiple cell lines, indicating their potential use in cancer therapy .
- Agricultural Applications : Research highlighted the effectiveness of this compound in developing eco-friendly pesticides that reduce harm to beneficial insects while effectively controlling pest populations .
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:
Structural and Functional Insights
Substituent Effects on Bioactivity :
- The 4-methoxyphenyl group in JHU-75528 () and the target compound may enhance CNS penetration due to its moderate lipophilicity, critical for CB1 receptor targeting. In contrast, 2,4-dichlorophenyl substituents (e.g., in JHU-75528 and ) improve receptor binding affinity via hydrophobic interactions .
- Sulfonyl groups (e.g., in ) contribute to antibacterial and antiviral activities by modulating solubility and enzyme inhibition. For example, the 4-methoxybenzenesulfonyl group in enhances antimycobacterial activity compared to simpler carboxamides.
Synthetic Efficiency :
Physical Properties :
- Melting points vary significantly: 72°C for a sulfonyl-containing analog () vs. 160°C for a methylsulfonyl derivative (), reflecting crystallinity differences influenced by substituent bulk and polarity.
- HPLC purity >99% is achievable for optimized derivatives (), critical for pharmacological applications.
Research Findings and Trends
- CNS Targets : CB1 receptor ligands like JHU-75528 () and highlight the importance of pyrazole carboxamides in neuroimaging and therapeutics. The target compound’s 4-methoxyphenyl group positions it as a candidate for similar applications.
- Antiviral Potential: Derivatives with β-amidomethyl vinyl sulfone moieties () inhibit Chikungunya P2 cysteine protease, demonstrating the scaffold’s adaptability to diverse targets.
Biological Activity
N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and data tables.
Chemical Structure and Synthesis
This compound belongs to the pyrazole class of compounds, which are known for their varied pharmacological activities. The synthesis of this compound typically involves the condensation of 4-methoxyphenyl hydrazine with appropriate carboxylic acid derivatives, leading to the formation of the pyrazole ring.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown significant activity against various bacterial strains:
| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 μg/mL | Staphylococcus aureus, Staphylococcus epidermidis |
In a comparative study, this compound exhibited superior antimicrobial properties compared to other derivatives, making it a promising candidate for further development in treating bacterial infections .
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through various models. In one study, compounds derived from pyrazole were tested for their ability to inhibit pro-inflammatory cytokines:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 76% (at 10 µM) | 93% (at 10 µM) |
These results indicate that this compound can effectively reduce inflammation markers, suggesting potential use in inflammatory diseases .
3. Anticancer Activity
This compound has also been evaluated for its anticancer properties. It demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.08 |
| A549 | 0.39 |
| NCI-H460 | 0.46 |
The compound's mechanism appears to involve apoptosis induction and inhibition of tumor growth, making it a candidate for further exploration in cancer therapeutics .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated that this compound had the lowest MIC values among tested derivatives, highlighting its potential as an effective antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In an animal model of carrageenan-induced paw edema, this compound showed a significant reduction in paw swelling compared to controls and standard anti-inflammatory drugs like ibuprofen. This suggests a robust anti-inflammatory mechanism that warrants further investigation .
Q & A
Q. Q1. What are the standard synthetic routes for N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide?
Methodological Answer: The synthesis typically involves:
Pyrazole Core Formation : Reacting hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic/basic conditions to form the pyrazole ring.
Functionalization : Introducing the 4-methoxyphenyl group via nucleophilic aromatic substitution (e.g., using 4-methoxyphenylboronic acid in Suzuki coupling) .
Amidation : Coupling the pyrazole-3-carboxylic acid intermediate with 4-methoxyaniline using carbodiimide coupling agents (e.g., EDCI) in dichloromethane or DMF .
Key Considerations : Optimize reaction temperatures (60–100°C) and stoichiometric ratios (1:1.2 for amidation) to achieve yields >70%.
Q. Advanced Q1. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity in pyrazole formation .
- Continuous Flow Reactors : Enhance scalability and reproducibility for industrial-grade synthesis .
- Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Basic Research: Structural Characterization
Q. Q2. What analytical techniques are essential for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm; pyrazole protons at δ 6.5–7.5 ppm) .
- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., theoretical [M+H]⁺ = 258.11) .
Q. Advanced Q2. How can X-ray crystallography resolve ambiguities in structural elucidation?
Methodological Answer :
- Single-Crystal Growth : Use slow evaporation of saturated DMSO/ethanol solutions.
- Data Interpretation : Compare experimental bond lengths/angles (e.g., C=O bond ~1.21 Å) with DFT-calculated values to validate stereochemistry .
Basic Research: Biological Activity Profiling
Q. Q3. How is the compound’s bioactivity evaluated in vitro?
Methodological Answer :
- Enzyme Assays : Test inhibition of kinases (e.g., CDK1) or histone deacetylases (HDACs) using fluorescence-based assays (IC₅₀ values <10 µM indicate potency) .
- Cell Viability Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
Q. Advanced Q3. How to address contradictory bioactivity data across studies?
Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) and cell line genetic backgrounds.
- Counter-Screening : Test off-target effects using panels of related enzymes (e.g., CDK2, SIRT2) to rule out non-specific binding .
Advanced Research: Mechanistic Studies
Q. Q4. What computational methods predict target binding modes?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with CDK1 (PDB: 4Y72). Focus on hydrogen bonds between the carboxamide group and Lys33/Glu51 residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust interactions) .
Q. Advanced Q4. How to validate predicted mechanisms experimentally?
Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to CDK1 .
- Site-Directed Mutagenesis : Mutate key residues (e.g., Lys33Ala) to confirm critical interactions .
Advanced Research: Structure-Activity Relationships (SAR)
Q. Q5. How do substituent modifications affect bioactivity?
Methodological Answer :
- Electron-Withdrawing Groups : Fluorine at the phenyl ring enhances metabolic stability (t₁/₂ >4 hours in liver microsomes) but may reduce solubility .
- Methoxy Position : Para-methoxy improves HDAC inhibition (IC₅₀ = 2.1 µM vs. meta-methoxy IC₅₀ = 8.7 µM) due to optimal hydrophobic interactions .
Q. Advanced Q5. How to design analogs with improved blood-brain barrier (BBB) penetration?
Methodological Answer :
- LogP Optimization : Aim for LogP ~2–3 (calculated via ChemDraw) to balance lipophilicity and solubility.
- Polar Surface Area (PSA) : Reduce PSA to <90 Ų by replacing methoxy with trifluoromethoxy .
Data Interpretation and Reproducibility
Q. Q6. How to resolve discrepancies in cytotoxicity data between labs?
Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and serum concentrations (10% FBS).
- Control Compounds : Include reference inhibitors (e.g., vorinostat for HDAC assays) to normalize results .
Toxicity and Selectivity
Q. Q7. What strategies minimize off-target effects in vivo?
Methodological Answer :
- Proteomic Profiling : Use affinity purification mass spectrometry (AP-MS) to identify non-target binding partners.
- Dose Escalation Studies : Start with 10 mg/kg in murine models, monitoring liver enzymes (ALT/AST) for hepatotoxicity .
Formulation Challenges
Q. Q8. How to improve solubility for in vivo studies?
Methodological Answer :
- Co-Solvents : Use 10% DMSO + 20% Cremophor EL in saline .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability (AUC increase by 3×) .
Ethical and Regulatory Compliance
Q. Q9. What guidelines govern preclinical testing?
Methodological Answer :
- OECD 423 : Acute oral toxicity testing in rodents.
- IACUC Approval : Ensure protocols meet ARRIVE guidelines for animal welfare .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
